
5-Pyrimidinecarboxylic acid, 4-(1-ethoxyethenyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(1-ethoxyvinyl)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its pyrimidine ring structure, which is substituted with an ethoxyvinyl group at the 4-position and an ethyl ester group at the 5-position. The molecular formula of this compound is C11H14N2O3, and it has a molecular weight of 222.24 g/mol . Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Ethyl 4-(1-ethoxyvinyl)pyrimidine-5-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl 4-chloropyrimidine-5-carboxylate with tributyl (1-ethoxyvinyl)stannane in the presence of bis-triphenylphosphine-palladium (II) chloride as a catalyst. The reaction is carried out in N,N-dimethylformamide (DMF) at 100°C for 16 hours under an inert atmosphere. The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The organic extracts are dried and concentrated, and the crude product is purified by silica gel column chromatography to obtain ethyl 4-(1-ethoxyvinyl)pyrimidine-5-carboxylate as a colorless viscous liquid .
Analyse Chemischer Reaktionen
Ethyl 4-(1-ethoxyvinyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. For example, the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. It can also be oxidized to form corresponding pyrimidine derivatives or reduced to form dihydropyrimidine derivatives. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(1-ethoxyvinyl)pyrimidine-5-carboxylate has several scientific research applications. In medicinal chemistry, pyrimidine derivatives are known for their antiviral, anticancer, antioxidant, and antimicrobial activities. This compound can be used as a building block for the synthesis of novel pyrimidine-based drugs with potential therapeutic applications. Additionally, it can be used in the development of agrochemicals and materials science .
Wirkmechanismus
The mechanism of action of ethyl 4-(1-ethoxyvinyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. For example, they can inhibit the activity of kinases, which play a crucial role in cell signaling pathways. The compound may also interact with nucleic acids, affecting DNA and RNA synthesis and function .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(1-ethoxyvinyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as ethyl 4-benzyl-1-(4-(3-hydroxy-4-isopropoxy-4-oxobut-2-enoyl)benzyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate and benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate. These compounds share similar pyrimidine ring structures but differ in their substituents, leading to variations in their biological activities and applications.
Eigenschaften
CAS-Nummer |
62328-15-8 |
|---|---|
Molekularformel |
C11H14N2O3 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
ethyl 4-(1-ethoxyethenyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H14N2O3/c1-4-15-8(3)10-9(6-12-7-13-10)11(14)16-5-2/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
QRYYZJWUPPXOCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=C)C1=NC=NC=C1C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


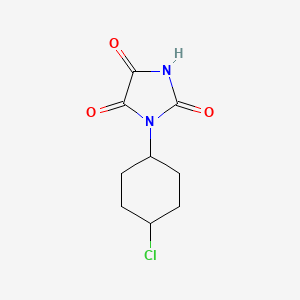
![Ethyl 9-(2-ethoxy-2-oxoethylidene)-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15215519.png)
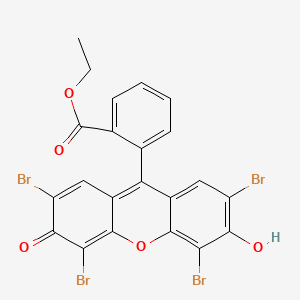
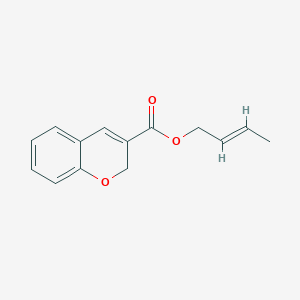
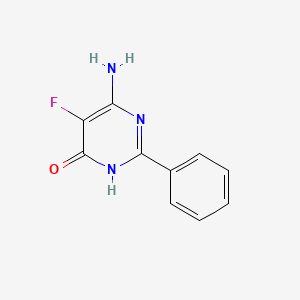
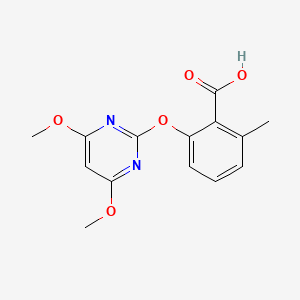
![N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B15215554.png)
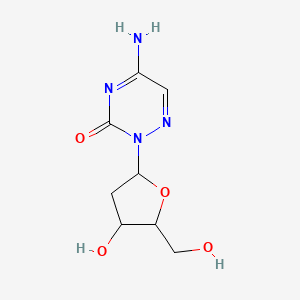
![6-Methyl-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B15215567.png)
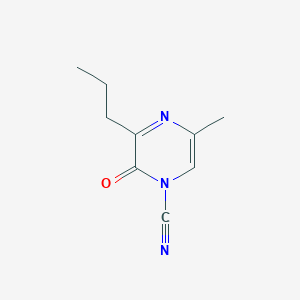
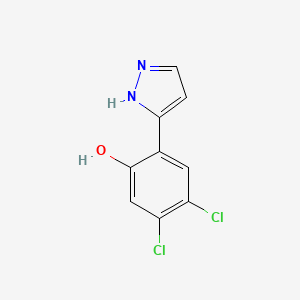
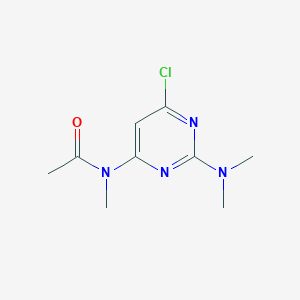
![8-(4-Ethoxyphenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B15215603.png)

